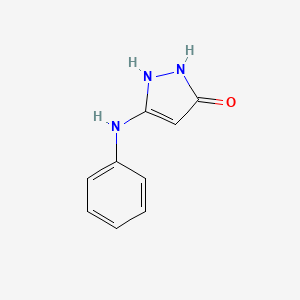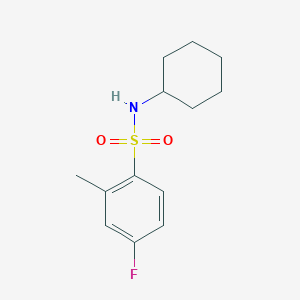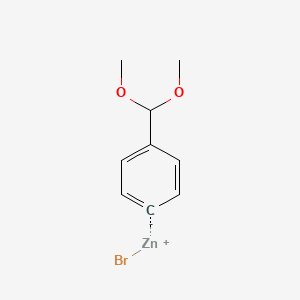
(R)-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is a chiral amine compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethylamine side chain. The dihydrochloride salt form enhances its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine and ethylamine.
Formation of Intermediate: The pyrrolidine ring is functionalized to introduce the ethylamine side chain. This can be achieved through various methods such as reductive amination or nucleophilic substitution.
Purification: The intermediate is purified using techniques like recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride may involve:
Large-Scale Synthesis: Scaling up the synthetic route while ensuring the purity and yield of the product.
Optimization of Reaction Conditions: Optimizing parameters such as temperature, pressure, and reaction time to maximize efficiency.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the ethylamine side chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction may produce secondary or tertiary amines.
科学研究应用
®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmacology: The compound may be studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Industrial Applications: It can be used in the production of fine chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of ®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride: The enantiomer of the compound, which may have different biological activities.
N-Methyl-2-(pyrrolidin-3-yl)ethan-1-amine: A methylated derivative with potentially different pharmacological properties.
2-(Pyrrolidin-3-yl)ethan-1-amine: The non-chiral version of the compound.
Uniqueness
®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers or other derivatives. The dihydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
属性
分子式 |
C6H16Cl2N2 |
|---|---|
分子量 |
187.11 g/mol |
IUPAC 名称 |
2-[(3R)-pyrrolidin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-1-6-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1 |
InChI 键 |
UEVWVDZEFHEMOO-QYCVXMPOSA-N |
手性 SMILES |
C1CNC[C@@H]1CCN.Cl.Cl |
规范 SMILES |
C1CNCC1CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


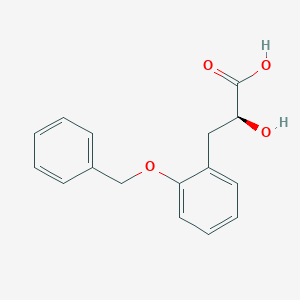


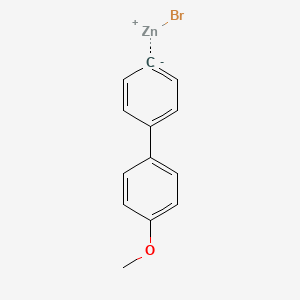
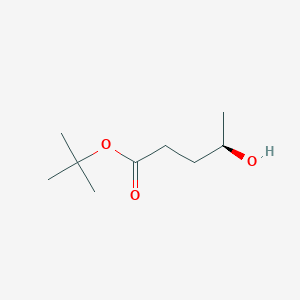
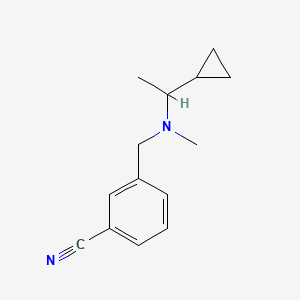

![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
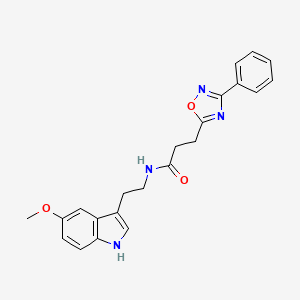
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
